4-Hydrazinylbenzohydrazide
Overview
Description
Mechanism of Action
Target of Action
It is generally known that drugs exert their effects by binding to receptors, which are cellular components . The binding of a drug molecule to a receptor triggers a series of biochemical reactions leading to the drug’s therapeutic effect .
Mode of Action
A drug molecule requires affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling . The types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .
Biochemical Pathways
Drugs generally affect various biochemical pathways, leading to changes in cellular function and physiology .
Pharmacokinetics
The compound’s molecular weight is 15215, which might influence its bioavailability .
Result of Action
The interaction of a drug with its target receptor usually leads to a series of biochemical reactions, resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, humidity, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylbenzohydrazide can be synthesized through the reaction of benzohydrazide with hydrazine hydrate. The reaction typically involves refluxing benzohydrazide with hydrazine hydrate in an appropriate solvent such as ethanol or methanol . The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as mechanosynthesis or solid-state melt reactions. These methods offer advantages in terms of yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include azines, hydrazones, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinylbenzohydrazide has a wide range of scientific research applications:
Comparison with Similar Compounds
Benzohydrazide: A precursor to 4-hydrazinylbenzohydrazide with similar reactivity but different bioactivity.
Hydrazones: Compounds derived from hydrazides with a wide range of biological activities.
Uniqueness: this compound is unique due to its dual hydrazinyl and benzohydrazide functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
4-hydrazinylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-6-3-1-5(2-4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYUFFVOPTCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368661 | |
Record name | 4-hydrazinylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93574-69-7 | |
Record name | 4-hydrazinylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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